molecular formula C12H9BrINO2S B2892526 4-bromo-N-(4-iodophenyl)benzenesulfonamide CAS No. 349404-77-9

4-bromo-N-(4-iodophenyl)benzenesulfonamide

Cat. No.: B2892526
CAS No.: 349404-77-9
M. Wt: 438.08
InChI Key: JSGNHNGTPIRCJM-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-iodophenyl)benzenesulfonamide is a halogenated sulfonamide derivative characterized by a brominated benzene ring linked via a sulfonamide group to a 4-iodophenyl substituent. The presence of bromine and iodine introduces steric bulk and polarizability, influencing molecular conformation, crystallinity, and intermolecular interactions.

Properties

IUPAC Name

4-bromo-N-(4-iodophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrINO2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGNHNGTPIRCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrINO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-iodophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-iodoaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-iodophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides, biaryl compounds, and modified sulfonamide derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular Geometry and Conformation

Table 1: Dihedral Angles and Substituent Effects in Selected Sulfonamides
Compound Substituent (R) Dihedral Angle (°) Key Structural Features Reference
4-Bromo-N-(4-iodophenyl)benzenesulfonamide I Not reported Expected U-shape due to bulky iodine -
4-Bromo-N-(4-fluorophenyl)benzenesulfonamide (I) F 41.17 U-shaped; moderate ring separation
4-Bromo-N-(4-bromophenyl)benzenesulfonamide (II) Br 38.5 Reduced dihedral angle compared to (I)
4-Bromo-N-(4-nitrophenyl)benzenesulfonamide (III) NO₂ 32.6 Planar conformation due to nitro group

Key Observations :

  • The dihedral angle between benzene rings increases with bulkier substituents. For example, the fluoro derivative (I) has a larger angle (41.17°) than the bromo (38.5°) and nitro (32.6°) analogs .

Crystallographic and Hydrogen-Bonding Patterns

Table 2: Hydrogen-Bonding Networks in Sulfonamide Derivatives
Compound Hydrogen Bonds Bond Lengths (Å) Dominant Interactions Reference
4-Bromo-N-(propylcarbamoyl)benzenesulfonamide N1—H⋯O3, N2—H⋯O2 2.791, 2.915 Infinite chains via N—H⋯O
4-Bromo-N-(4-fluorophenyl)benzenesulfonamide N—H⋯O, F⋯F 2.791 (N—H⋯O) N—H⋯O and halogen interactions
4-Bromo-N-(4-iodophenyl)benzenesulfonamide Predicted - Potential I⋯O/N halogen bonds -

Key Observations :

  • Sulfonamides with alkylcarbamoyl groups (e.g., propylcarbamoyl) form robust N—H⋯O hydrogen-bonded chains, critical for stabilizing crystal lattices .
  • Halogen substituents (e.g., F, Br, I) participate in secondary interactions. For instance, the fluoro derivative exhibits F⋯F contacts, while iodine’s polarizability may enable I⋯O/N halogen bonding in the target compound .

Substituent Effects on Physicochemical Properties

Table 3: Substituent Influence on Solubility and Reactivity
Substituent (R) Electronic Effect Steric Bulk Impact on Solubility Example Compound
Iodo Weakly EW High Low (due to hydrophobicity) 4-Bromo-N-(4-iodophenyl)benzenesulfonamide
Fluoro Strongly EW Low Moderate 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide
Nitro Strongly EW Moderate Low (planar conjugation) 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide

Key Observations :

  • Electron-withdrawing (EW) groups like nitro enhance resonance stabilization but reduce solubility. Iodo’s hydrophobicity further decreases solubility compared to fluoro .

Comparison with Target Compound :

  • The 4-iodophenyl group may improve receptor binding affinity in therapeutic applications due to halogen bonding. However, its larger size could reduce bioavailability compared to smaller halogens like fluorine.

Biological Activity

4-Bromo-N-(4-iodophenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies highlighting its efficacy and applications.

Synthesis

The synthesis of 4-bromo-N-(4-iodophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-iodoaniline under basic conditions, often using triethylamine or sodium hydroxide as a base. The product is purified through recrystallization or column chromatography, ensuring high yields and purity.

Antimicrobial Properties

Research indicates that compounds similar to 4-bromo-N-(4-iodophenyl)benzenesulfonamide exhibit significant antimicrobial activity. For instance, derivatives of benzenesulfonamides have been shown to inhibit bacterial growth effectively. In a study evaluating various benzenesulfonamide derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study on ureido-bearing benzenesulfonamides reported promising antiproliferative effects in cancer cells, with potential applications in combination therapies for pancreatic ductal adenocarcinoma . The mechanism of action often involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in various tumors, leading to reduced tumor growth and enhanced efficacy when used alongside conventional chemotherapy agents .

The biological activity of 4-bromo-N-(4-iodophenyl)benzenesulfonamide is attributed to its interaction with specific molecular targets. It may act through:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit critical enzymes involved in tumor progression.
  • Cellular Pathway Modulation : The compound influences various biochemical pathways that regulate cell proliferation and apoptosis .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of benzenesulfonamides showed significant inhibition against both gram-positive and gram-negative bacteria, with varying degrees of potency based on structural modifications .
  • Anticancer Properties : In vivo studies indicated that certain benzenesulfonamide derivatives could significantly reduce tumor volume in animal models when administered in conjunction with standard chemotherapy drugs .
  • Pharmacokinetics : Research utilizing multi-spectroscopic techniques revealed that the compound interacts favorably with human serum albumin (HSA), suggesting a moderate to strong binding affinity that could enhance its therapeutic efficacy by prolonging circulation time in the bloodstream .

Comparative Analysis

To better understand the unique properties of 4-bromo-N-(4-iodophenyl)benzenesulfonamide, it is useful to compare it with other similar compounds:

Compound NameStructureAntimicrobial Activity (MIC mg/mL)Anticancer Activity
4-Bromo-N-(4-iodophenyl)benzenesulfonamideStructure6.72 (E. coli), 6.63 (S. aureus)Promising (CA IX inhibitor)
Ureido-bearing benzenesulfonamideStructureNot specifiedEffective against pancreatic cancer
3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridineStructureNot specifiedModerate potency against various cancers

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